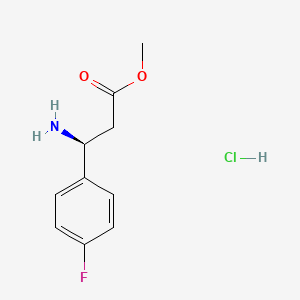
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H10F2O3 and a molecular weight of 180.15 g/mol It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms, a methoxymethyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a difluorocyclobutane derivative with methoxymethyl chloride in the presence of a base, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms and methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction can produce difluorocyclobutanol derivatives.
科学的研究の応用
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The methoxymethyl group may also influence its solubility and bioavailability, making it a valuable compound for drug development and other applications.
類似化合物との比較
Similar Compounds
- 3,3-difluorocyclobutane-1-carboxylic acid
- 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid
- 3,3-difluoro-1-(chloromethyl)cyclobutane-1-carboxylic acid
Uniqueness
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
2147633-38-1 |
|---|---|
分子式 |
C7H10F2O3 |
分子量 |
180.15 g/mol |
IUPAC名 |
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c1-12-4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) |
InChIキー |
TUFQNTWQZKUXAF-UHFFFAOYSA-N |
正規SMILES |
COCC1(CC(C1)(F)F)C(=O)O |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



